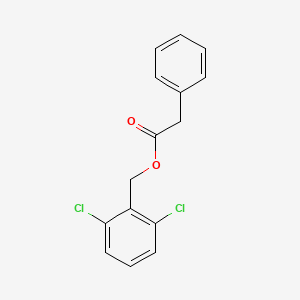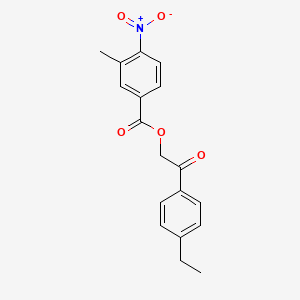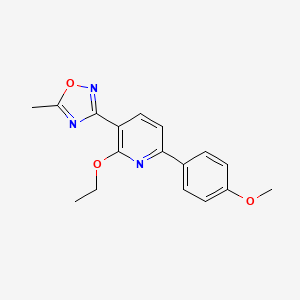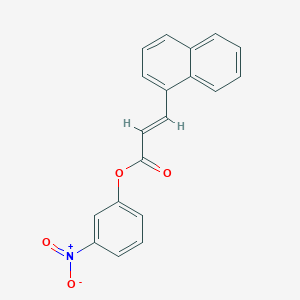
2,6-dichlorobenzyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichlorobenzyl phenylacetate (DCPA) is a synthetic compound that belongs to the class of phenylacetic acid derivatives. It is widely used in the field of scientific research due to its unique properties. DCPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Wirkmechanismus
The mechanism of action of 2,6-dichlorobenzyl phenylacetate is not fully understood. However, it is believed to work by inhibiting the synthesis of certain enzymes that are essential for the growth and survival of microorganisms. 2,6-dichlorobenzyl phenylacetate has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
2,6-dichlorobenzyl phenylacetate has been shown to have various biochemical and physiological effects. In animals, 2,6-dichlorobenzyl phenylacetate has been shown to have a low toxicity profile, with no significant adverse effects observed at doses up to 1000 mg/kg. However, long-term exposure to 2,6-dichlorobenzyl phenylacetate may cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dichlorobenzyl phenylacetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a wide range of potential applications in various fields. However, 2,6-dichlorobenzyl phenylacetate has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dichlorobenzyl phenylacetate. In medicine, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use in cancer treatment. In agriculture, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use as a plant growth regulator. In environmental science, 2,6-dichlorobenzyl phenylacetate could be further studied for its potential use as a biocide. Additionally, the mechanism of action of 2,6-dichlorobenzyl phenylacetate could be further studied to better understand its potential applications in various fields.
Synthesemethoden
2,6-dichlorobenzyl phenylacetate can be synthesized through a multistep process involving the reaction of 2,6-dichlorobenzyl chloride with phenylacetic acid in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of 2,6-dichlorobenzyl phenylacetate can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
2,6-dichlorobenzyl phenylacetate has been widely used in scientific research for its potential applications in various fields. In medicine, 2,6-dichlorobenzyl phenylacetate has been studied for its antibacterial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. 2,6-dichlorobenzyl phenylacetate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, 2,6-dichlorobenzyl phenylacetate has been studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2,6-dichlorobenzyl phenylacetate has also been studied for its potential use as a plant growth regulator, as it has been shown to promote the growth and development of certain crops.
In environmental science, 2,6-dichlorobenzyl phenylacetate has been studied for its potential use as a biocide. It has been shown to be effective against a wide range of microorganisms that are responsible for environmental pollution, such as bacteria, fungi, and algae.
Eigenschaften
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c16-13-7-4-8-14(17)12(13)10-19-15(18)9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUYWFDWGXZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)


![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)




![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)